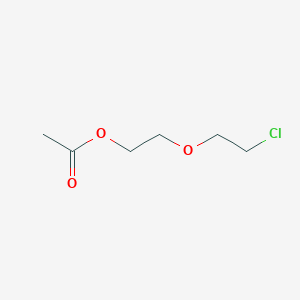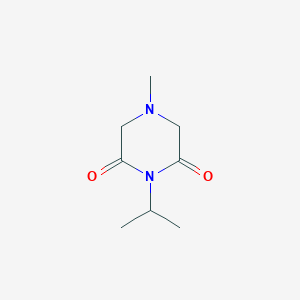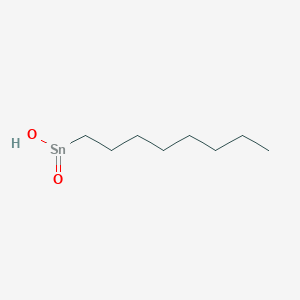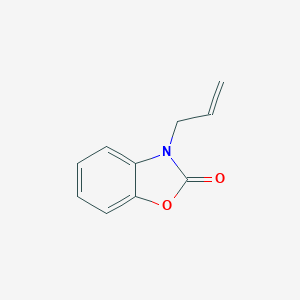
2-Benzoxazolinone, 3-allyl-
Übersicht
Beschreibung
2-Benzoxazolinone, 3-allyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a benzene ring fused to an oxazole ring. This compound is also known as BOA or benzoxazolinone.
Wirkmechanismus
The mechanism of action of 2-Benzoxazolinone, 3-allyl- is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various metabolic pathways. BOA has been shown to inhibit the activity of enzymes involved in the biosynthesis of auxins, which are plant hormones that regulate growth and development.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Benzoxazolinone, 3-allyl- have been extensively studied. BOA has been shown to inhibit the growth of various plant species, making it a potential natural herbicide. It has also been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Benzoxazolinone, 3-allyl- in laboratory experiments include its high yield synthesis method and its potential applications in various fields such as plant science and microbiology. However, the limitations of using BOA include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-Benzoxazolinone, 3-allyl-. One potential area of research is the development of new natural herbicides based on BOA. Another potential area of research is the development of new antibiotics based on the antimicrobial properties of BOA. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as medicine and biotechnology.
Synthesemethoden
The synthesis of 2-Benzoxazolinone, 3-allyl- is typically achieved through the reaction of 2-aminophenol with acetic anhydride and allyl bromide. The reaction is carried out in the presence of a catalyst such as potassium carbonate. This method has been widely used in the laboratory to produce BOA in high yields.
Wissenschaftliche Forschungsanwendungen
2-Benzoxazolinone, 3-allyl- has been studied extensively in the field of plant science due to its allelopathic properties. It has been shown to inhibit the growth of various plant species, making it a potential natural herbicide. BOA has also been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Eigenschaften
IUPAC Name |
3-prop-2-enyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-7-11-8-5-3-4-6-9(8)13-10(11)12/h2-6H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYZQLOOESWHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158699 | |
| Record name | 2-Benzoxazolinone, 3-allyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoxazolinone, 3-allyl- | |
CAS RN |
13444-14-9 | |
| Record name | 2-Benzoxazolinone, 3-allyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoxazolinone, 3-allyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



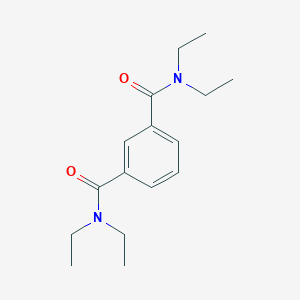
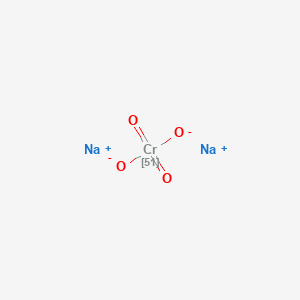
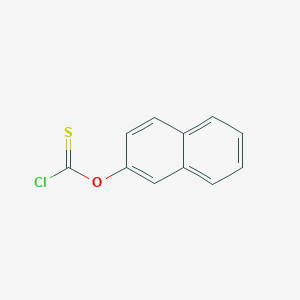



![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)

